1-[(2-Chlorophenyl)acetyl]piperazine
Description
Properties
Molecular Formula |
C12H15ClN2O |
|---|---|
Molecular Weight |
238.71 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-1-piperazin-1-ylethanone |
InChI |
InChI=1S/C12H15ClN2O/c13-11-4-2-1-3-10(11)9-12(16)15-7-5-14-6-8-15/h1-4,14H,5-9H2 |
InChI Key |
YUVORACMRKRFNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)C(=O)CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Piperazine derivatives vary significantly in biological activity and physicochemical properties based on substituent patterns. Below is a systematic comparison of 1-[(2-Chlorophenyl)acetyl]piperazine with key analogs:
Structural Analogs and Substituent Effects
Key Structural Insights :
- Substituent Position : Ortho-substitution (e.g., 2-chloro) in phenylpiperazines enhances 5-HT1A receptor binding (Ki = 0.57 nM) compared to meta- or para-substituents .
- Electron-Withdrawing Groups : Chlorine or trifluoromethyl groups increase receptor affinity and metabolic stability compared to methoxy or hydroxyl groups .
Pharmacological Activity
Notable Findings:
- 5-HT1A Selectivity : 2-Chlorophenyl-substituted piperazines (e.g., in coumarin hybrids) show Ki values comparable to 8-OH-DPAT, a 5-HT1A agonist standard (Ki = 0.25–0.57 nM) .
- Behavioral Effects : TFMPP and m-CPP reduce locomotor activity via 5-HT1B/1C pathways, whereas 2-chloro derivatives lack significant psychostimulant effects .
Physicochemical and Spectroscopic Properties
Comparative data for 1-(2-chlorophenyl)piperazine and 1-(2-methoxyphenyl)piperazine (from DFT and experimental studies) :
| Property | 1-(2-Chlorophenyl)piperazine | 1-(2-Methoxyphenyl)piperazine |
|---|---|---|
| HOMO-LUMO Gap (eV) | 4.92 | 4.88 |
| pKa (calculated) | 3.73 (pKa1), 7.98 (pKa2) | 3.65 (pKa1), 8.10 (pKa2) |
| FT-IR (C-Cl stretch) | 740 cm⁻¹ | N/A |
| NMR Chemical Shifts | δ 7.2–7.4 (aromatic H) | δ 6.8–7.1 (aromatic H) |
Key Observations :
Preparation Methods
The synthesis of 1-[(2-Chlorophenyl)acetyl]piperazine generally involves the acylation of piperazine with a 2-chlorophenylacetyl derivative or the formation of the piperazine ring followed by introduction of the 2-chlorophenylacetyl group. Key steps include:
- Preparation of 1-(2-chlorophenyl)piperazine or its hydrochloride salt as an intermediate.
- Acylation of the piperazine nitrogen with 2-chlorophenylacetyl chloride or related acylating agents.
- Purification and isolation of the target compound.
Preparation of 1-(2-Chlorophenyl)piperazine Intermediate
According to a reliable synthesis protocol, 1-(2-chlorophenyl)piperazine hydrochloride can be synthesized via the reaction of bis(2-chloroethyl)amine hydrochloride with 2-chloroaniline under basic conditions:
- Reactants: Bis(2-chloroethyl)amine hydrochloride and 2-chloroaniline.
- Conditions: Heated in ethanol at 80 °C with sodium carbonate as a base for 25 hours.
- Workup: After reaction completion, the mixture is cooled, filtered, concentrated, and crystallized from acetonitrile.
- Yield: High yield of 96% white crystalline product.
This method provides a robust route to the piperazine intermediate with excellent purity and yield, suitable for further functionalization.
Acylation to Form this compound
The key step in preparing this compound involves acylation of the piperazine nitrogen with 2-chlorophenylacetyl chloride or related acyl donors.
- Typical Acylating Agent: 2-chloroacetyl chloride or 2-chlorophenylacetyl chloride.
- Reaction Medium: Anhydrous solvents like ethanol or acetone, often with a base such as potassium carbonate or sodium carbonate to neutralize HCl formed.
- Temperature: Reflux or controlled heating (e.g., 30–80 °C) for several hours (e.g., 8–25 hours).
- Catalysts/Acid Scavengers: Sometimes glacial acetic acid or other mild acids are added to facilitate reaction.
- Isolation: Precipitation by cooling, filtration, washing, and recrystallization from ethanol or acetone.
For example, a study demonstrated that reacting a piperazine derivative with chloroacetyl chloride in absolute ethanol with glacial acetic acid under reflux for 8 hours yielded the corresponding 2-chloroacetyl piperazine intermediate, which was then purified by recrystallization.
Example Preparation Procedure (Based on Patent and Literature Data)
Alternative Synthetic Routes and Notes
- Resolution of Racemates: For related piperazine derivatives, optical resolution can be achieved by reaction with chiral resolving agents such as N-acetyl-L-phenylalanine, followed by selective crystallization and base treatment to obtain optically pure compounds.
- Use of Potassium t-Butoxide and Sodium Chloroacetate: Some patents describe the alkylation of piperazine derivatives using sodium chloroacetate and potassium t-butoxide in t-butanol under nitrogen atmosphere with controlled addition and temperature to improve yields and purity.
- Reaction Solvents: Water-miscible organic solvents such as acetone, acetonitrile, methyl ethyl ketone, and isopropanol are commonly used for reaction and crystallization steps.
- Reaction Monitoring: Reaction progress is often monitored by TLC, NMR, or HPLC to ensure completion and purity.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range / Example | Comments |
|---|---|---|
| Piperazine precursor | 1-(2-chlorophenyl)piperazine hydrochloride | Synthesized from bis(2-chloroethyl)amine and 2-chloroaniline |
| Acylating agent | 2-chlorophenylacetyl chloride or chloroacetyl chloride | Used for acylation of piperazine nitrogen |
| Solvent | Ethanol, acetone, acetonitrile | Water-miscible solvents preferred |
| Base | Sodium carbonate, potassium carbonate, potassium t-butoxide | Neutralizes HCl formed during acylation |
| Temperature | 30–80 °C | Reflux conditions common |
| Reaction time | 8–25 hours | Depends on step and reagents |
| Purification | Recrystallization from ethanol or acetone | Ensures high purity |
| Yield | 40–96% depending on step | High yield for intermediate; moderate to high for final product |
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Key signals include δ 3.4–3.6 ppm (piperazine CH₂), δ 4.2 ppm (acetyl CH₂), and aromatic protons at δ 7.2–7.5 ppm ().
- FT-IR : Peaks at 1650 cm⁻¹ (amide C=O) and 1240 cm⁻¹ (C-Cl stretch).
- ESI-MS : [M+H]⁺ at m/z 279.1 (calculated 279.08) confirms molecular weight.
Advanced Consideration
X-ray crystallography (Cu-Kα radiation) resolves the chair conformation of the piperazine ring and dihedral angles between chlorophenyl and acetyl groups. Solid-state NMR (¹⁵N CP-MAS) verifies hydrogen bonding patterns in polymorphic forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
